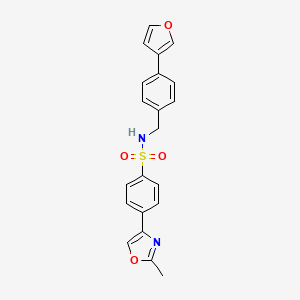

![molecular formula C10H9N5 B2763092 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-16-5](/img/structure/B2763092.png)

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound bearing a heterocyclic moiety in the 4-position . It belongs to the class of fused triazinobenzimidazoles .

Synthesis Analysis

The compound is synthesized via cyclization of 2-benzimidazolylguanidine with various reactants . The prototropic tautomerism in the obtained dihydro analogs was investigated . According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Molecular Structure Analysis

The molecular structure of the synthesized fused triazinobenzimidazole was confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations . The molecular geometry and electron structure of these molecules were theoretically studied using density functional theory (DFT) methods .Chemical Reactions Analysis

The guanidine group exhibits strong basic properties, making it highly reactive towards aldehydes, resulting in the formation of compounds similar to Schiff bases .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H9N5, an average mass of 199.212 Da, and a monoisotopic mass of 199.085800 Da .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

The synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles has been explored for their antiproliferative activity against several human cancer cell lines. These compounds, including variants of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine, have shown moderate to significant antiproliferative effects, indicating their potential as cancer therapeutics. The structural and molecular characterization of these compounds provides insights into their mode of action and effectiveness in inhibiting cancer cell proliferation (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Antimicrobial Activities

The antimicrobial properties of triazole derivatives, including those structurally related to this compound, have been studied. These compounds exhibit good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents. The synthesis process involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with significant antimicrobial efficacy (Bektaş et al., 2007).

Application in Organic Light-Emitting Diodes (OLEDs)

Research into bipolar molecules containing hole-transporting triphenylamine and electron-transporting benzimidazole moieties, related to this compound, has demonstrated their utility in fabricating phosphorescent OLEDs. These molecules exhibit excellent thermal stability and solubility, making them suitable for solution-processed OLEDs with enhanced performance. This application underscores the material's potential in developing more efficient and stable OLED devices (Ge et al., 2008).

Wirkmechanismus

Target of Action

The primary target of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division .

Mode of Action

This compound interacts with its target by inhibiting the activity of mammalian dihydrofolate reductase . This inhibition disrupts the synthesis of nucleotides and amino acids, thereby affecting cell growth and division .

Biochemical Pathways

The compound affects the dihydrofolate reductase pathway . By inhibiting dihydrofolate reductase, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides and amino acids . This disruption can lead to a decrease in cell growth and division .

Pharmacokinetics

The compound’s interaction with dihydrofolate reductase suggests that it may have good bioavailability .

Result of Action

The inhibition of dihydrofolate reductase by this compound leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cell growth and division . This results in a decrease in cell proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s form can predominate in DMSO solutions , suggesting that the solvent environment can affect its activity.

Biochemische Analyse

Biochemical Properties

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been found to inhibit the activity of mammalian dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division .

Cellular Effects

The inhibition of dihydrofolate reductase by this compound can have significant effects on cellular processes. By blocking the production of nucleotides and amino acids, this compound can potentially slow down or halt cell growth and division .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of dihydrofolate reductase, thereby inhibiting the enzyme’s activity . This prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and amino acids .

Eigenschaften

IUPAC Name |

4-methyl-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-6-12-9(11)14-10-13-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUMVHXSEQXABG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=NC3=CC=CC=C3N12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)

![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)

![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)

![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)

![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)

![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)

![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)

![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763032.png)